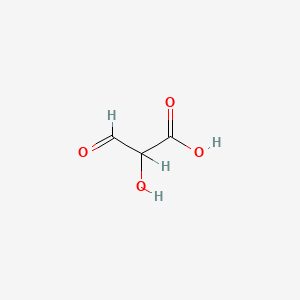

2-Hydroxy-3-oxopropanoic acid

Description

Tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoate or hydroxymalonaldehydic acid, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Tartronate semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Tartronate semialdehyde can be biosynthesized from propionic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBAFPFNGRFSFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tartronate semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2480-77-5 | |

| Record name | Tartronate semialdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartronate semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

2-Hydroxy-3-oxopropanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-oxopropanoic Acid

Abstract

This compound, also known as tartronic semialdehyde or tartronate semialdehyde, is a pivotal C3-dicarbonyl compound that serves as a key metabolite in various biological pathways, including glyoxylate and dicarboxylate metabolism.[1][2] Its unique structure, featuring carboxylic acid, hydroxyl, and aldehyde functional groups, makes it a versatile building block for further chemical and biological transformations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on enzymatic and whole-cell biocatalytic methods. It is intended for researchers, scientists, and drug development professionals seeking detailed, field-proven insights into the production of this important molecule.

Introduction: The Chemistry and Biological Relevance of this compound

This compound (CAS No. 2480-77-5) is a chiral molecule that plays a significant role in central metabolism, particularly in microorganisms like Escherichia coli.[1][3] It serves as an intermediate in the degradation of compounds such as galactarate and in the assimilation of C2 compounds like glyoxylate.[4] The ability to efficiently synthesize this compound is crucial for metabolic engineering applications, the study of enzyme kinetics, and as a precursor for more complex molecules. This guide delves into the core methodologies for its synthesis, emphasizing the causality behind experimental choices to ensure reproducibility and technical accuracy.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₃H₄O₄ | [3][5] |

| Molecular Weight | 104.06 g/mol | [1][5] |

| Boiling Point | 304.2°C at 760 mmHg | [5] |

| Flash Point | 152°C | [5] |

| pKa | 2.70 ± 0.11 (Predicted) | [5] |

| Synonyms | Tartronic semialdehyde, Tartronate semialdehyde | [1][3] |

Enzymatic Synthesis Pathway 1: Condensation of Glyoxylate

The most direct enzymatic route to this compound involves the condensation of two glyoxylate molecules. This reaction is catalyzed by Tartronate-Semialdehyde Synthase, a lyase that plays a central role in the glyoxylate cycle of many bacteria.

Core Mechanism: Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

Tartronate-semialdehyde synthase (TSS), also known as glyoxylate carboligase, facilitates the formation of a carbon-carbon bond between two molecules of glyoxylate.[6] One molecule is decarboxylated in the process. The enzyme utilizes two critical cofactors: Thiamine diphosphate (ThDP or TPP) and Flavin adenine dinucleotide (FAD).[6] The ThDP cofactor is essential for the stabilization of the carbanionic intermediate formed after the decarboxylation of the first glyoxylate molecule, which then acts as a nucleophile to attack the carbonyl carbon of the second glyoxylate molecule.

The overall reaction is as follows: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂[6]

Visualizing the Glyoxylate Condensation Pathway

Caption: Enzymatic condensation of glyoxylate to form this compound.

Experimental Protocol: In Vitro Synthesis

This protocol is designed for a standard laboratory-scale enzymatic reaction.

-

Enzyme Preparation:

-

Obtain commercially available Tartronate-Semialdehyde Synthase (e.g., from E. coli) or express and purify the recombinant enzyme. Ensure the enzyme preparation has high specific activity.

-

-

Reaction Buffer Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Add 5 mM MgCl₂ and 0.2 mM Thiamine diphosphate (ThDP) to the buffer.

-

Degas the buffer to minimize oxidative side reactions.

-

-

Substrate Solution:

-

Prepare a 200 mM stock solution of sodium glyoxylate in the reaction buffer. Adjust the pH to 7.0 if necessary.

-

-

Enzymatic Reaction:

-

In a temperature-controlled vessel (e.g., a water bath at 30°C), combine the following in a final volume of 10 mL:

-

8 mL of reaction buffer.

-

1 mL of 200 mM sodium glyoxylate solution (final concentration: 20 mM).

-

Sufficient amount of Tartronate-Semialdehyde Synthase (e.g., 10-20 units).

-

-

Initiate the reaction by adding the enzyme.

-

Incubate for 2-4 hours with gentle stirring.

-

-

Monitoring and Quenching:

-

Monitor the reaction progress by taking aliquots at time intervals and analyzing for product formation via HPLC or a colorimetric assay for α-keto acids.

-

Quench the reaction by adding 100 µL of 1 M HCl to denature the enzyme.

-

-

Purification:

-

Centrifuge the quenched reaction mixture to pellet the denatured protein.

-

The supernatant containing this compound can be further purified using anion-exchange chromatography.

-

Enzymatic Synthesis Pathway 2: Oxidation of D-Glycerate

An alternative enzymatic route is the reversible oxidation of D-glycerate, catalyzed by 2-Hydroxy-3-oxopropionate Reductase. This pathway's directionality is dependent on the reaction conditions and the concentration of cofactors.

Core Mechanism: 2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60)

This enzyme, also known as tartronate semialdehyde reductase, is an oxidoreductase that catalyzes the interconversion of D-glycerate and 2-hydroxy-3-oxopropanoate.[4][7] The reaction is dependent on the nicotinamide cofactor NAD⁺/NADH or NADP⁺/NADPH.[7] To drive the reaction toward the synthesis of 2-hydroxy-3-oxopropanoate, a high ratio of oxidized cofactor (NAD⁺ or NADP⁺) to reduced cofactor is required, along with an efficient system for removing the product (NAD(P)H).

The reversible reaction is: D-Glycerate + NAD(P)⁺ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺[4][7]

Visualizing the D-Glycerate Oxidation Pathway

Caption: Reversible oxidation of D-glycerate to this compound.

Experimental Protocol: Driving the Equilibrium

This protocol includes a coupled enzyme system to regenerate NAD⁺, thereby driving the reaction towards product formation.

-

Enzyme Preparation:

-

Obtain or purify 2-Hydroxy-3-oxopropionate Reductase (TSR).

-

Obtain a second enzyme for cofactor regeneration, such as Lactate Dehydrogenase (LDH), which converts pyruvate to lactate while oxidizing NADH to NAD⁺.[8]

-

-

Reaction Buffer Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.5). A slightly alkaline pH favors the oxidation reaction.

-

-

Substrate & Cofactor Solutions:

-

Prepare a 200 mM stock solution of D-glyceric acid (calcium or sodium salt).

-

Prepare a 20 mM stock solution of NAD⁺.

-

Prepare a 200 mM stock solution of sodium pyruvate.

-

-

Enzymatic Reaction:

-

In a final volume of 10 mL at 37°C, combine:

-

100 mM Tris-HCl buffer (pH 8.5).

-

20 mM D-glycerate.

-

2 mM NAD⁺.

-

20 mM sodium pyruvate.

-

10-20 units of 2-Hydroxy-3-oxopropionate Reductase.

-

20-30 units of Lactate Dehydrogenase (from rabbit muscle or bovine heart).

-

-

Initiate the reaction by adding the primary enzyme (TSR).

-

-

Monitoring and Analysis:

-

Monitor the formation of 2-hydroxy-3-oxopropanoate using HPLC. The disappearance of pyruvate or formation of lactate can also be tracked to confirm the cofactor regeneration system is active.

-

Quench the reaction as described in section 2.3.

-

Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ Value | Organism | Source |

| 2-Hydroxy-3-oxopropionate Reductase | D-Glycerate | 0.278 mM | E. coli | [4] |

| 2-Hydroxy-3-oxopropionate Reductase | Tartronate Semialdehyde | 0.19 mM | Ustilago maydis | [4] |

Whole-Cell Biocatalysis via Metabolic Engineering

For larger-scale production, whole-cell biocatalysis using metabolically engineered microorganisms offers a sustainable route from simple sugars like glucose. A recent breakthrough demonstrated the production of tartaric semialdehyde using an engineered Gluconobacter oxydans.[9]

Core Strategy: Channeling Carbon Flux in G. oxydans

The strategy involves genetically modifying G. oxydans to channel carbon from glucose towards the target molecule.[9] This is achieved through a "Push-Pull" approach:

-

Push: Overexpression of a heterologous transketolase gene (tktA_M from E. coli) enhances the flux through the pentose phosphate pathway, increasing the pool of precursors.[9]

-

Pull: Knocking out competing endogenous genes, such as those for gluconate 2-dehydrogenase (ga2dh), prevents the diversion of carbon into side-products.[9]

Visualizing the Fermentation Workflow

Caption: Workflow for whole-cell biocatalytic production of this compound.

Protocol: Bioreactor-Scale Production

This protocol is adapted from a published study on tartaric semialdehyde production.[9]

-

Strain and Media:

-

Inoculum Preparation:

-

Prepare primary and secondary cultures as depicted in the workflow diagram to generate sufficient biomass for inoculation.[9]

-

-

Bioreactor Fermentation:

-

Process Monitoring and Harvest:

-

Monitor glucose consumption and product formation throughout the fermentation using offline HPLC analysis.

-

Harvest the fermentation broth when peak product concentration is achieved.

-

Production Metrics

| Strain | Substrate | Titer (g/L) | Conditions | Source |

| Engineered G. oxydans T | Glucose | 32.21 ± 0.74 | 5.0 L Bioreactor, pH 6.0, 30°C | [9] |

Conclusion and Future Outlook

The synthesis of this compound is most effectively achieved through enzymatic and biocatalytic methods. For laboratory-scale research and mechanistic studies, in vitro enzymatic synthesis using either tartronate-semialdehyde synthase or 2-hydroxy-3-oxopropionate reductase offers high specificity and control. For larger-scale, sustainable production, the use of metabolically engineered whole-cell catalysts like Gluconobacter oxydans presents a highly promising pathway, converting renewable feedstocks like glucose into a valuable chemical intermediate. Future research will likely focus on optimizing these biocatalytic systems, improving enzyme stability, and expanding the substrate scope to further enhance the economic viability of producing this compound for industrial and pharmaceutical applications.

References

- 2-hydroxy-3-oxopropionate reductase - Grokipedia.

-

3-Oxopropanoic acid - Wikipedia. Available at: [Link]

- Method of producing 3-hydroxypropionic acid using malonic semialdehyde reducing pathway - Google Patents.

-

Tartronate semialdehyde | C3H4O4 - PubChem. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

From Glucose to Green Chemistry: Breakthrough in Microbial Production of Tartaric Semialdehyde - PMC. Available at: [Link]

-

2-hydroxy-3-oxopropionate reductase - Wikipedia. Available at: [Link]

-

Tartronate-semialdehyde synthase - Wikipedia. Available at: [Link]

-

Tartronic acid semialdehyde - Wikipedia. Available at: [Link]

-

This compound - Wikidata. Available at: [Link]

-

Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate - PubMed. Available at: [Link]

-

Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - Frontiers. Available at: [Link]

-

The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability - MDPI. Available at: [Link]

-

The Biocatalytic Production of 3-Hydroxypropionaldehyde and Evaluation of Its Stability - MDPI. Available at: [Link]

-

Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway - PMC. Available at: [Link]

-

Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - ScienceDirect. Available at: [Link]

-

Tartronate-semialdehyde synthase - M-CSA. Available at: [Link]

-

Crystalline tartronic semialdehyde reductase - PubMed. Available at: [Link]

Sources

- 1. Tartronate semialdehyde | C3H4O4 | CID 1122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tartronic acid semialdehyde - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikidata [wikidata.org]

- 4. grokipedia.com [grokipedia.com]

- 5. lookchem.com [lookchem.com]

- 6. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. 2-hydroxy-3-oxopropionate reductase - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Glucose to Green Chemistry: Breakthrough in Microbial Production of Tartaric Semialdehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Hydroxy-3-oxopropanoic acid, also known by its synonyms tartronic acid semialdehyde and tartronate semialdehyde, is a key trifunctional organic molecule possessing aldehyde, hydroxyl, and carboxylic acid moieties within a compact three-carbon framework.[1][2] This unique structural arrangement imparts a high degree of reactivity and significant biological relevance, making it a molecule of interest in various scientific disciplines, including metabolic research and as a potential building block in synthetic chemistry. In biological systems, it is a crucial intermediate in the glyoxylate and dicarboxylate metabolic pathways.[2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of experimental data for this compound, this guide synthesizes predicted values, information from closely related analogues, and detailed, field-proven experimental protocols to empower researchers to fully characterize this molecule.

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Key Identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₃H₄O₄ | [1][2] |

| Molecular Weight | 104.061 g/mol | [1] |

| CAS Number | 2480-77-5 | [3][4] |

| Synonyms | Tartronic acid semialdehyde, Tartronate semialdehyde | [2][4] |

Predicted Physicochemical Properties

Due to a scarcity of experimental data in the literature, many of the physicochemical properties of this compound are based on computational predictions. These values provide a valuable starting point for experimental design.

| Property | Predicted Value | Notes |

| pKa | 2.70 ± 0.11 | Predicted for the carboxylic acid proton.[4] |

| Boiling Point | 304.2 °C at 760 mmHg | [4] |

| Density | 1.532 g/cm³ | [4] |

| Appearance | White solid | [1] |

Solubility Profile

The presence of a carboxylic acid, a hydroxyl group, and an aldehyde group makes this compound a highly polar molecule. This polarity strongly suggests good solubility in polar solvents. For instance, the structurally similar 2-methyl-3-oxopropanoic acid is soluble in water and polar organic solvents like ethanol and acetone.[5] Similarly, 3-hydroxypropanoic acid is known to be soluble in water and many oxygenated organic solvents.[6]

Expected Solubility:

-

High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Acetone, Acetonitrile

-

Low to Insoluble: Toluene, Hexane, Diethyl Ether

Experimental Protocol for Determining Aqueous Solubility

This protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound using the shake-flask method, a gold standard in the pharmaceutical industry.

Workflow for Aqueous Solubility Determination

Caption: Shake-flask method for solubility determination.

Reactivity and Stability

This compound is a reactive molecule, a characteristic stemming from its trifunctional nature. At near-neutral pH, it is known to exist as a hydrated carboxylate.[1] The related compound, 3-oxopropanoic acid, is highly reactive and susceptible to decarboxylation and polymerization.[7] This suggests that this compound is likely to be unstable under certain conditions, particularly at elevated temperatures or outside of a neutral pH range. Its role as a metabolic intermediate further points to its inherent reactivity.[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for this compound are not widely published, this section provides predicted data and outlines standard protocols for acquiring this crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~4.5 | Singlet | 1H | Methine proton (-CH(OH)-) |

| Broad Singlet | 2H | Carboxylic acid and hydroxyl protons (-COOH, -OH) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~200 | Aldehyde carbonyl carbon |

| ~175 | Carboxylic acid carbonyl carbon |

| ~70 | Methine carbon (-CH(OH)-) |

Experimental Protocol for NMR Analysis

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~1730 | C=O stretch (aldehyde) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1250 | C-O stretch (carboxylic acid and alcohol) |

Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z):

| Ion | m/z |

| [M-H]⁻ | 103.00 |

| [M+H]⁺ | 105.02 |

| [M+Na]⁺ | 127.00 |

Conclusion

This compound is a molecule with significant potential in both biological and chemical research. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation based on predicted values and data from analogous compounds. The detailed experimental protocols included herein are intended to facilitate the generation of robust experimental data, which will be invaluable for future research and development involving this versatile molecule.

References

-

Tartronic acid semialdehyde. (2023). In Wikipedia. Retrieved from [Link]

- Rose, I. A., & O'Connell, E. L. (1981). Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. Journal of Biological Chemistry, 256(11), 5505-5511.

-

2-Methyl-3-oxopropanoic acid. In Solubility of Things. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1122, Tartronate semialdehyde. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22134427, 2-Hydroxy-3-oxopropanoate. Retrieved from [Link].

- Osipiuk, J., et al. (2009). The crystal structure of tartronate semialdehyde reductase from Salmonella typhimurium in a novel space group.

-

Tartronate-semialdehyde synthase. (2023). In Wikipedia. Retrieved from [Link]

- Yuan, J., et al. (2025). From Glucose to Green Chemistry: Breakthrough in Microbial Production of Tartaric Semialdehyde. bioRxiv.

-

Tartronic acid semialdehyde. In Grokipedia. Retrieved from [Link]

- Gotto, A. M., & Kornberg, H. L. (1961). Crystalline tartronic semialdehyde reductase from Pseudomonas ovalis Chester. Biochimica et Biophysica Acta, 48, 604-605.

-

Tartronate-semialdehyde synthase. In M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

2-hydroxy-3-oxopropanoate(1-). In Wikidata. Retrieved from [Link]

- Gotto, A. M., & Kornberg, H. L. (1961). The Metabolism of C2 Compounds in Micro-Organisms. 7. Preparation and Properties of Crystalline Tartronic Semialdehyde Reductase. Biochemical Journal, 81(2), 273–284.

-

KEGG ENZYME: 1.1.1.60. In Genome.jp. Retrieved from [Link]

-

This compound. In LookChem. Retrieved from [Link]

-

MNXM475 - 2-hydroxy-3-oxopropanoate. In MetaNetX. Retrieved from [Link]

-

This compound (C3H4O4). In PubChemLite. Retrieved from [Link]

-

2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]

-

2-hydroxy-3-oxopropionate reductase. (2023). In Wikipedia. Retrieved from [Link]

- Daneshfar, A., et al. (2008). Solubility of 2-Hydroxypropane-1,2,3-tricarboxylic Acid Monohydrate in Different Binary Solvents from (278.15 to 303.15) K.

-

Tartronic acid. In NIST WebBook. Retrieved from [Link]

-

3-Hydroxypropanoic acid. In American Chemical Society. Retrieved from [Link]

-

3-Oxopropanoic acid. In Grokipedia. Retrieved from [Link]

-

rxn01990. In ModelSEED. Retrieved from [Link]

-

tartronic acid, 80-69-3. In The Good Scents Company. Retrieved from [Link]

-

Showing Compound 2-Methyl-3-oxopropanoic acid (FDB022464). In FooDB. Retrieved from [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. In Doc Brown's Chemistry. Retrieved from [Link]

-

Tartronic acid. In CAS Common Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Tartronic acid. In NIST WebBook. Retrieved from [Link]

Sources

- 1. Tartronic acid semialdehyde - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Hydroxy-3-oxopropanoate | C3H3O4- | CID 22134427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. acs.org [acs.org]

- 7. grokipedia.com [grokipedia.com]

Technical Guide: Natural Sources and Metabolic Pathways of 2-Hydroxy-3-oxopropanoic Acid (Tartronate Semialdehyde)

The following technical guide details the natural sources, metabolic origins, and biochemical handling of 2-Hydroxy-3-oxopropanoic acid (Tartronate Semialdehyde).

Executive Summary

This compound , commonly known as Tartronate Semialdehyde (TSA) , is a critical but labile metabolic intermediate found across bacterial, plant, and mammalian systems. Unlike stable secondary metabolites (e.g., alkaloids or terpenes) that accumulate in biomass, TSA functions as a transient metabolic node . It bridges the metabolism of two-carbon (C2) compounds like glyoxylate with the central three-carbon (C3) glycolysis/gluconeogenesis backbone.

For researchers, "sourcing" TSA is synonymous with understanding its biosynthetic origin. It is rarely isolated from natural tissues due to its high reactivity and tendency to polymerize or hydrate. Instead, it is generated in situ via specific enzymatic pathways or chemical tautomerization. This guide delineates these pathways and provides protocols for its generation and study.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Before detailing sources, it is vital to understand the molecule's behavior in solution, which dictates isolation strategies.

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Tartronate Semialdehyde (TSA) |

| Formula | C₃H₄O₄ |

| MW | 104.06 g/mol |

| Physiological State | Exists in equilibrium between the aldehyde , enol , and hydrated gem-diol forms. |

| Stability | Highly unstable in free form; prone to polymerization. Typically stored as a lithium salt of its isomer (hydroxypyruvate) and converted in situ. |

| Key Reactivity | The aldehyde group is highly electrophilic; the alpha-hydroxy ketone motif allows rapid tautomerization. |

Primary Natural Sources: Bacterial Pathways

Bacteria—specifically Escherichia coli, Salmonella typhimurium, and Pseudomonas species—represent the most prolific "natural source" of TSA, producing it as a central intermediate in the assimilation of C2 carbon sources.

The Glyoxylate Carboligase Pathway

This is the primary biosynthetic route for TSA. Bacteria growing on two-carbon sources (like glycolate or glyoxylate) must build C3 intermediates to survive.

-

Mechanism: The enzyme Glyoxylate Carboligase (GCL) condenses two molecules of glyoxylate.[1] One carbon is released as CO₂, and the remaining three form TSA.

-

Enzyme: Glyoxylate carboligase (EC 4.1.1.47); Thiamine Pyrophosphate (TPP) dependent.[1]

-

Downstream: TSA is immediately reduced to D-glycerate by Tartronate Semialdehyde Reductase (TSR) , consuming NADH/NADPH.

The Glucarate/Galactarate Degradation Pathway

In the catabolism of sugar acids, TSA is produced via aldol cleavage.

-

Precursor: 2-Dehydro-3-deoxy-D-glucarate (DDG).

-

Enzyme: 2-Dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) .

-

Reaction: DDG

Pyruvate + TSA.

Visualization: Bacterial Biosynthesis of TSA

The following diagram illustrates the convergence of glyoxylate and glucarate metabolism at the TSA node.

Caption: Bacterial convergence of C2 (glyoxylate) and C6 (glucarate) metabolism at the Tartronate Semialdehyde node.

Mammalian Sources: The Hydroxypyruvate Isomerase Link

In mammals (including humans and mice), TSA is not a major flux metabolite but exists as a transient intermediate in specific detoxification and catabolic pathways.

Hydroxypyruvate Isomerase (HYI)

Recent metabolomic studies have identified the gene HYI (Hydroxypyruvate Isomerase, EC 5.3.1.22) as ubiquitously expressed in mammalian tissues, particularly the liver and kidney.

-

Function: Catalyzes the reversible isomerization between Hydroxypyruvate and Tartronate Semialdehyde .

-

Metabolic Context: Hydroxypyruvate is a keto-acid analogue of serine. While the primary route for hydroxypyruvate is reduction to glycerate (via GRHPR), the HYI pathway provides an alternative route, potentially linking serine metabolism to glyoxylate detoxification.

-

Significance: This enzyme allows mammals to scavenge TSA produced from minor side reactions of ascorbate or glyoxylate metabolism, preventing the accumulation of reactive aldehydes.

Plant Sources: Ascorbate and Photorespiration

In plants (e.g., Arabidopsis thaliana), TSA appears in the Ascorbate Degradation Pathway .

-

Pathway: Ascorbate

Dehydroascorbate -

TSA Role: An alternative cleavage of ascorbate breakdown products can yield TSA, which is then recycled into the glycerate pool. This is critical for carbon recovery during stress conditions where ascorbate turnover is high.

Experimental Protocols: Isolation & Generation

Because TSA cannot be purchased as a pure, stable solid, researchers must generate it in situ.

Protocol A: Chemical Synthesis from Hydroxypyruvate

This is the gold-standard method for generating TSA for enzymatic assays or inhibition studies.

Reagents:

-

Lithium Hydroxypyruvate (Commercial source).

-

0.1 M NaOH.

-

0.1 M HCl.

Methodology:

-

Enolization: Dissolve Lithium Hydroxypyruvate in 0.1 M NaOH.

-

Incubation: Incubate at room temperature for 30–60 minutes. The high pH favors the formation of the enediolate intermediate.

-

Equilibration: Neutralize carefully with equimolar HCl to pH 7.0.

-

Result: The solution now contains an equilibrium mixture of Hydroxypyruvate and Tartronate Semialdehyde (ratio approx 2:1 depending on precise conditions).

-

Validation: Verify presence via UV absorbance (TSA enol absorbs at ~240 nm) or by coupling with Tartronate Semialdehyde Reductase (TSR) and monitoring NADH oxidation at 340 nm.

Protocol B: Enzymatic Generation (Coupled Assay)

For kinetic studies requiring continuous production:

-

System: Mix Glyoxylate (substrate) with purified Glyoxylate Carboligase (enzyme).

-

Cofactors: Add Thiamine Pyrophosphate (TPP) and MgCl₂.

-

Reaction: The enzyme continuously produces TSA and CO₂.[2]

-

Coupling: This mixture can be directly fed into a second reaction (e.g., testing a reductase or aldolase) to avoid TSA degradation.

References

-

Gupta, N. K., & Vennesland, B. (1964). Glyoxylate carboligase of Escherichia coli: A flavoprotein.[2] Journal of Biological Chemistry, 239, 3787–3789.[2] Link

-

Krakow, G., & Barkulis, S. S. (1956). Conversion of glyoxylate to hydroxypyruvate by extracts of Escherichia coli.[2] Biochimica et Biophysica Acta, 21(3), 593–594.[2] Link

-

Giles, I. G. (2017). Hydroxypyruvate isomerase (HYI) in animals: Physiological function. ResearchGate Inquiries. Link

-

Werner, A. K., et al. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLOS ONE, 6(1), e16438. Link

-

PubChem. (n.d.). Tartronate semialdehyde (CID 1122).[3][4] National Library of Medicine. Link

Sources

The Metabolic Crossroads of 2-Hydroxy-3-Oxopropanoic Acid: A Technical Guide for Researchers

This guide provides an in-depth exploration of the metabolic intermediates of 2-hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical pathways, enzymatic mechanisms, and analytical methodologies pertinent to this pivotal metabolic hub. Furthermore, it examines the clinical significance of these pathways, particularly in the context of inherited metabolic disorders and as a potential target for novel therapeutic interventions.

Introduction: The Centrality of this compound

This compound (tartronate semialdehyde) is a key intermediate in several metabolic pathways, most notably the glyoxylate cycle and related pathways of carbon metabolism.[1][2] This aldehyde-acid possesses three functional groups: an aldehyde, a hydroxyl group, and a carboxylic acid, making it a reactive and versatile molecule within the cell.[1] Its metabolism is crucial for organisms ranging from bacteria and plants to humans, playing roles in carbon assimilation, detoxification of glyoxylate, and the synthesis of essential biomolecules.[3][4] In humans, dysregulation of glyoxylate metabolism, where this compound is a key player, can lead to severe pathologies such as primary hyperoxaluria.[5][6]

Core Metabolic Pathways and Enzymology

The metabolism of this compound is intricately linked with the glyoxylate pathway, a modified version of the tricarboxylic acid (TCA) cycle that allows for the net conversion of two-carbon compounds like acetyl-CoA into four-carbon dicarboxylates.[7] Two key enzymes govern the formation and conversion of this compound:

Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

This enzyme, also known as glyoxylate carboligase, catalyzes the formation of this compound from two molecules of glyoxylate, with the release of carbon dioxide.[3][8] This reaction is a critical step in pathways that assimilate C2 compounds.[3]

-

Reaction: 2 Glyoxylate ⇌ 2-Hydroxy-3-oxopropanoate + CO₂

-

Cofactors: This enzyme is dependent on thiamine pyrophosphate (TPP) and flavin adenine dinucleotide (FAD).[2][3]

-

Mechanism: The catalytic mechanism involves the TPP-dependent decarboxylation of one molecule of glyoxylate to form a reactive intermediate that then attacks the second molecule of glyoxylate.[3]

Tartronate-Semialdehyde Reductase (EC 1.1.1.60)

Also referred to as 2-hydroxy-3-oxopropionate reductase, this enzyme catalyzes the reversible reduction of this compound to D-glycerate, utilizing NADH or NADPH as a cofactor.[4][9] This reaction connects the glyoxylate pathway to central carbon metabolism, as D-glycerate can be phosphorylated to enter glycolysis.[3]

-

Reaction: 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

-

Kinetics: The enzyme typically follows an ordered bi-bi kinetic mechanism, where the NAD(P)H cofactor binds first, followed by the substrate.[4]

Below is a diagram illustrating the central role of this compound and its enzymatic conversions.

Clinical Significance: The Link to Primary Hyperoxaluria

In humans, the metabolism of glyoxylate is critical for preventing the overproduction of oxalate, a toxic metabolite that can form calcium oxalate crystals, leading to kidney stones and renal failure.[5][10] Glyoxylate is a key precursor to oxalate, and its detoxification is paramount.[5]

Primary Hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the excessive production of oxalate.[6][10] There are three main types of PH, each caused by a deficiency in a specific enzyme involved in glyoxylate metabolism:

| Disease Type | Deficient Enzyme | Gene | Consequence |

| PH Type 1 | Alanine:glyoxylate aminotransferase (AGT) | AGXT | Accumulation of glyoxylate in peroxisomes, leading to increased oxalate production. |

| PH Type 2 | Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) | GRHPR | Impaired conversion of glyoxylate to glycolate, shunting it towards oxalate. |

| PH Type 3 | 4-hydroxy-2-oxoglutarate aldolase (HOGA1) | HOGA1 | Leads to an accumulation of precursors that can be converted to glyoxylate. |

The following diagram illustrates the simplified pathway of glyoxylate metabolism and the points of enzymatic defects in primary hyperoxaluria.

Therapeutic Perspectives: Targeting the Glyoxylate Pathway

The essential nature of the glyoxylate cycle in many pathogenic microorganisms, and its absence in mammals, makes it an attractive target for the development of novel antimicrobial agents.[11][12] Inhibitors of key enzymes in this pathway, such as isocitrate lyase (which produces glyoxylate), could selectively kill pathogens without harming the host.[13][14][15]

For primary hyperoxaluria, therapeutic strategies are evolving. RNA interference (RNAi)-based therapies are emerging as promising treatments. For instance, Lumasiran targets the synthesis of glycolate oxidase, thereby reducing the production of glyoxylate from glycolate in PH1.[10] Nedosiran, another siRNA therapeutic, targets lactate dehydrogenase A, the enzyme that converts glyoxylate to oxalate.[10]

Methodologies for Research and Development

Accurate quantification of metabolic intermediates and the characterization of enzyme kinetics are fundamental to studying the this compound pathway.

Quantification of Metabolic Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of organic acids like this compound and glyoxylate from biological matrices.[16][17]

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Quench metabolic activity in cell or tissue samples by snap-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.

-

-

Chromatographic Separation:

-

Utilize a reversed-phase or mixed-mode chromatography column suitable for polar organic acids.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Optimize multiple reaction monitoring (MRM) transitions for glyoxylate and this compound using authentic standards.

-

-

Data Analysis:

-

Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

-

Enzyme Assays

Spectrophotometric assays are commonly used to determine the activity of enzymes involved in this compound metabolism.

Experimental Protocol: Tartronate-Semialdehyde Reductase Activity Assay

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.[18][19]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

NAD(P)H (e.g., 0.2 mM)

-

This compound (substrate, e.g., 5 mM)

-

-

Initiation: Start the reaction by adding the enzyme preparation (e.g., purified enzyme or cell lysate).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Protocol: Coupled Assay for Tartronate-Semialdehyde Synthase

The activity of tartronate-semialdehyde synthase can be measured by coupling the production of this compound to the tartronate-semialdehyde reductase reaction.[20]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.7)

-

Glyoxylate (substrate, e.g., 10 mM)

-

TPP and FAD (cofactors)

-

NAD(P)H

-

An excess of purified tartronate-semialdehyde reductase

-

-

Initiation: Start the reaction by adding the tartronate-semialdehyde synthase preparation.

-

Measurement and Calculation: Monitor the decrease in absorbance at 340 nm as described for the tartronate-semialdehyde reductase assay. The rate of NAD(P)H oxidation is directly proportional to the rate of this compound formation.

The following diagram outlines the workflow for a coupled enzyme assay.

Sources

- 1. Tartronic acid semialdehyde - Wikipedia [en.wikipedia.org]

- 2. Electron Transfer Proteins 1-3 [iubmb.qmul.ac.uk]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. d-nb.info [d-nb.info]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A metabolic perspective into antimicrobial tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

- 15. Inhibitory Effects of Epipolythiodioxopiperazine Fungal Metabolites on Isocitrate Lyase in the Glyoxylate Cycle of Candida albicans [mdpi.com]

- 16. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2016207219A1 - Carbon-neutral and carbon-positive photorespiration bypass routes supporting higher photosynthetic rate and yield - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Hydroxy-3-oxopropanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of 2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde. This document delves into the core biochemical principles, detailed experimental protocols, and analytical methodologies pertinent to the production and characterization of this versatile molecule.

Introduction: The Significance of this compound

This compound is a key metabolite in various biological pathways, including the glyoxylate and dicarboxylate metabolism.[1][2] As a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid, and an aldehyde, its unique chemical structure makes it a valuable chiral building block in organic synthesis and a precursor for various specialty chemicals and pharmaceuticals.[3][4] It is a known metabolite in organisms such as Escherichia coli.[3][4] The enzymatic approach to its synthesis offers high selectivity and mild reaction conditions, presenting a sustainable alternative to traditional chemical methods.

The Core Enzymatic Player: Tartronate-Semialdehyde Synthase

The primary enzyme responsible for the direct synthesis of this compound is Tartronate-semialdehyde synthase (TSS) , also known as glyoxylate carboligase .[5][6] This enzyme is classified under EC number 4.1.1.47.[6]

Reaction Mechanism and Cofactors

TSS catalyzes the condensation of two molecules of glyoxylate to produce one molecule of this compound and one molecule of carbon dioxide.[5] This reaction is dependent on the cofactors Flavin Adenine Dinucleotide (FAD) and Thiamin Diphosphate (ThDP).[6] The thiamine diphosphate cofactor is crucial for the decarboxylation of one glyoxylate molecule and the subsequent nucleophilic attack on the second glyoxylate molecule.[5]

The overall reaction can be summarized as follows:

2 Glyoxylate → this compound + CO₂

Metabolic Context: The Glyoxylate Cycle and Associated Enzymes

The synthesis and metabolism of this compound are integral to the glyoxylate cycle, an anabolic pathway found in plants, bacteria, protists, and fungi.[1] This cycle allows organisms to utilize two-carbon compounds like acetate for the synthesis of carbohydrates.[1]

A key enzyme in the subsequent metabolism of the synthesized this compound is 2-hydroxy-3-oxopropionate reductase , also known as tartronate semialdehyde reductase (TSR) (EC 1.1.1.60).[1][2] This enzyme catalyzes the reversible reduction of this compound to D-glycerate, utilizing NADH or NADPH as a cofactor.[1][2]

The interplay between TSS and TSR is crucial for controlling the flux of carbon through the glyoxylate pathway.

Experimental Workflow for Enzymatic Synthesis

The following sections provide a detailed, step-by-step guide for the enzymatic synthesis of this compound, from enzyme production to product analysis.

Part 1: Expression and Purification of Recombinant Tartronate-Semialdehyde Synthase (TSS)

The production of highly active TSS is the cornerstone of this synthetic process. Recombinant expression in a suitable host, such as E. coli, is the preferred method for obtaining large quantities of the enzyme.

Expression Protocol:

-

Gene Synthesis and Cloning: The gene encoding for Tartronate-semialdehyde synthase (e.g., from E. coli) can be synthesized commercially and cloned into a suitable expression vector, such as pET-16b, under the control of a T7 promoter.[7]

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).[7]

-

Culture Growth:

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Induction of Protein Expression:

-

Cool the culture to 18-20°C.

-

Induce protein expression by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue to incubate the culture at the lower temperature for 16-20 hours to enhance the yield of soluble protein.[8]

-

Purification Protocol:

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 0.1 mM ThDP, and 10 µM FAD) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.[9]

-

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

Affinity Chromatography:

-

If using a His-tagged construct, load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the TSS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Gel Filtration Chromatography (Optional but Recommended):

-

For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1 mM ThDP, and 10 µM FAD). This step also serves for buffer exchange.

-

-

Protein Concentration and Storage:

-

Concentrate the purified protein using a centrifugal filter device.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C in the storage buffer with the addition of 10-20% glycerol.

-

Data Presentation: Biochemical Properties of Key Enzymes

The following table summarizes key biochemical parameters for Tartronate-semialdehyde synthase and 2-hydroxy-3-oxopropionate reductase.

| Enzyme | EC Number | Source Organism | Substrate(s) | Km | Optimal pH | Optimal Temperature (°C) |

| Tartronate-semialdehyde synthase | 4.1.1.47 | Escherichia coli | Glyoxylate | - | 7.0-7.7 | - |

| 2-hydroxy-3-oxopropionate reductase | 1.1.1.60 | Ustilago maydis | This compound | 0.19 mM (with NADH) | - | - |

| 2-hydroxy-3-oxopropionate reductase | 1.1.1.60 | Escherichia coli | D-glycerate | 0.278 mM (with NAD+) | - | - |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Part 2: Enzymatic Synthesis of this compound

This section outlines the protocol for the enzymatic reaction to produce this compound.

Reaction Protocol:

-

Reaction Mixture Preparation:

-

In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.5).

-

Add the substrate, glyoxylate, to a final concentration of 50-200 mM.

-

Add the necessary cofactors: 1 mM MgCl₂, 0.2 mM Thiamin Diphosphate (ThDP), and 20 µM FAD.

-

-

Enzyme Addition and Incubation:

-

Add the purified Tartronate-semialdehyde synthase to the reaction mixture to a final concentration of 0.1-1.0 mg/mL.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle stirring.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by periodically taking samples and analyzing for the depletion of glyoxylate or the formation of this compound using methods described in the analytical section below. A coupled enzyme assay can also be employed for real-time monitoring. In this setup, the product, this compound, is immediately converted to D-glycerate by 2-hydroxy-3-oxopropionate reductase, and the concomitant oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm.[10]

-

-

Reaction Termination:

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by adding a denaturing agent like trichloroacetic acid (TCA) followed by centrifugation to remove the precipitated enzyme.

-

Part 3: Purification and Analysis of this compound

After the enzymatic synthesis, the product needs to be purified from the reaction mixture and its identity and purity confirmed.

Purification Protocol:

-

Removal of Protein: If not already done, remove the enzyme by ultrafiltration or precipitation.

-

Ion-Exchange Chromatography:

-

Acidify the reaction mixture to a pH below the pKa of this compound (~2.7) to ensure it is in its protonated form.

-

Load the mixture onto a strong anion-exchange chromatography column.

-

Wash the column with a low-salt buffer to remove unreacted glyoxylate and other impurities.

-

Elute the this compound using a salt gradient (e.g., NaCl or ammonium bicarbonate).

-

-

Desalting and Lyophilization:

-

Pool the fractions containing the product and desalt using a suitable method like gel filtration or dialysis.

-

Lyophilize the desalted product to obtain a solid powder.

-

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the concentration of this compound.

-

Column: A reverse-phase C18 column or an ion-exclusion column is typically used.

-

Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid or phosphoric acid) is often employed for good separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirmation of the synthesized product.[11][12] Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of this compound. The free induction decay (FID) signal is transformed to produce the spectrum for analysis.[12]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the synthesized compound, further confirming its identity.

Visualization of the Enzymatic Synthesis Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship of Key Components in the Synthesis

The following diagram illustrates the logical relationship between the key components involved in the synthesis reaction.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-hydroxy-3-oxopropionate reductase - Wikipedia [en.wikipedia.org]

- 3. Tartronate semialdehyde | C3H4O4 | CID 1122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. vrf.iranjournals.ir [vrf.iranjournals.ir]

- 9. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dbt.univr.it [dbt.univr.it]

- 12. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]

The Tartronate Semialdehyde Pathway: A Critical Node in Glyoxylate Metabolism and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The glyoxylate cycle is a crucial metabolic pathway enabling certain organisms, including bacteria, fungi, and plants, to synthesize carbohydrates from simple two-carbon compounds. While the core cycle is well-defined, associated pathways that process key intermediates are of growing interest, particularly in the context of microbial pathogenesis and synthetic biology. This technical guide delves into the role of 2-hydroxy-3-oxopropanoic acid, more commonly known as tartronate semialdehyde, a key metabolite at the intersection of glyoxylate detoxification and assimilation. Contrary to a common misconception, tartronate semialdehyde is not a direct intermediate of the canonical glyoxylate cycle. Instead, it is the central component of the tartronate semialdehyde pathway, a critical offshoot that enables the conversion of excess glyoxylate into D-glycerate, thereby linking C2 metabolism to central carbon pathways like gluconeogenesis. Understanding the enzymatic machinery and regulation of this pathway is paramount for researchers aiming to exploit it for therapeutic or biotechnological purposes. This guide provides a comprehensive overview of the biochemistry of tartronate semialdehyde, detailed protocols for the characterization of its key enzymes, and a discussion of its potential as a target for antimicrobial drug development.

Introduction: Beyond the Core Glyoxylate Cycle

The glyoxylate cycle, occurring in organisms such as plants, bacteria, protists, and fungi, is an anabolic pathway that bypasses the CO2-evolving steps of the tricarboxylic acid (TCA) cycle.[1] This metabolic shortcut is essential for growth on C2 carbon sources like acetate or fatty acids by enabling the net conversion of acetyl-CoA to succinate, a precursor for carbohydrate synthesis.[1] The cycle is notably absent in animals, making it a compelling target for antimicrobial drug discovery.[2]

The two hallmark enzymes of the glyoxylate cycle are isocitrate lyase (ICL) and malate synthase (MS). ICL cleaves isocitrate to glyoxylate and succinate, and MS condenses glyoxylate with another molecule of acetyl-CoA to form malate. While the roles of ICL and MS are well-established, the metabolic fate of glyoxylate, a highly reactive aldehyde, is not limited to its condensation with acetyl-CoA. Under conditions of high glyoxylate flux, an alternative route, the tartronate semialdehyde pathway, becomes critical for cellular viability and metabolic plasticity. This pathway is the focus of this guide.

This compound: A Key Intermediate in Glyoxylate Assimilation

This compound, or tartronate semialdehyde, is a three-carbon α-hydroxy-α-oxo acid that serves as the central intermediate in a key glyoxylate assimilation pathway.[3] Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄O₄ | [4] |

| Molecular Weight | 104.06 g/mol | [4] |

| Synonyms | Tartronate semialdehyde, Hydroxymalonaldehydic acid | [4] |

| Boiling Point | 304.2 °C at 760 mmHg | [4] |

| Flash Point | 152 °C | [4] |

| pKa (predicted) | 2.70 ± 0.11 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The tartronate semialdehyde pathway provides a mechanism for the conversion of two molecules of glyoxylate into one molecule of D-glycerate, which can then enter central metabolism. This pathway is particularly important in organisms that utilize carbon sources that generate high intracellular concentrations of glyoxylate.

The Enzymology of the Tartronate Semialdehyde Pathway

Two key enzymes govern the formation and conversion of this compound:

-

Tartronate-Semialdehyde Synthase (TSS)

-

2-Hydroxy-3-oxopropionate Reductase (TSR)

The interplay of these two enzymes is depicted in the following pathway diagram:

Caption: The Tartronate Semialdehyde Pathway.

Tartronate-Semialdehyde Synthase (EC 4.1.1.47)

Tartronate-semialdehyde synthase (TSS), also known as glyoxylate carboligase, catalyzes the condensation of two molecules of glyoxylate to form one molecule of tartronate semialdehyde and one molecule of carbon dioxide.[5] This enzyme belongs to the family of lyases and requires thiamine pyrophosphate (TPP) and a divalent cation (e.g., Mg²⁺) as cofactors.[5]

The reaction catalyzed by TSS is as follows:

2 Glyoxylate ⇌ Tartronate semialdehyde + CO₂

2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60)

2-Hydroxy-3-oxopropionate reductase, also known as tartronate semialdehyde reductase (TSR), catalyzes the NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate.[6] This enzyme is a member of the oxidoreductase family.[7] The D-glycerate produced can then be phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in glycolysis and gluconeogenesis.

The reaction catalyzed by TSR is as follows:

(R)-Glycerate + NAD(P)⁺ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H⁺[6]

Experimental Protocols for Enzyme Characterization

The following section provides detailed protocols for the expression, purification, and kinetic characterization of the key enzymes of the tartronate semialdehyde pathway.

Recombinant Expression and Purification of Tartronate-Semialdehyde Synthase and 2-Hydroxy-3-oxopropionate Reductase

A generalized workflow for obtaining purified recombinant enzymes for characterization is presented below.

Caption: General workflow for recombinant enzyme purification.

Step-by-Step Methodology:

-

Gene Synthesis and Cloning: Synthesize the gene encoding the target enzyme (TSS or TSR) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.

-

Transformation and Expression: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18-20°C.

-

Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purification:

-

IMAC: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

SEC: Concentrate the eluted protein and further purify it by size-exclusion chromatography on a Superdex 200 or similar column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

-

Quality Control: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using the Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Kinetic Assay for 2-Hydroxy-3-oxopropionate Reductase (TSR)

The activity of TSR can be continuously monitored by following the oxidation of NAD(P)H at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

-

Purified TSR enzyme

-

Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0

-

Substrate: this compound (tartronate semialdehyde), freshly prepared[8]

-

Cofactor: 200 µM NADH or NADPH

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer and the NAD(P)H cofactor.

-

Add the purified TSR enzyme to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline.

-

Initiate the reaction by adding the tartronate semialdehyde substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial velocity from the linear portion of the reaction curve.

-

Perform substrate and cofactor titrations to determine the Kₘ and kcat values.

Coupled Spectrophotometric Assay for Tartronate-Semialdehyde Synthase (TSS)

A direct continuous assay for TSS is challenging. A coupled enzyme assay can be employed where the product, tartronate semialdehyde, is immediately converted by an excess of TSR, and the consumption of NAD(P)H is monitored.

Materials:

-

Purified TSS enzyme

-

Purified TSR enzyme (coupling enzyme)

-

Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 5 mM MgCl₂ and 0.5 mM Thiamine Pyrophosphate (TPP)

-

Substrate: 10 mM Glyoxylate

-

Cofactor: 200 µM NADH or NADPH

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD(P)H, and an excess of purified TSR.

-

Add the purified TSS enzyme to the mixture and incubate for 2-3 minutes at 25°C.

-

Initiate the reaction by adding the glyoxylate substrate.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the activity of TSS.

-

Ensure that the coupling enzyme (TSR) is not rate-limiting by using it in excess.

-

Determine the kinetic parameters for glyoxylate by varying its concentration.

The Tartronate Semialdehyde Pathway as a Drug Target

The glyoxylate cycle and its associated pathways are essential for the virulence of several human pathogens, including Mycobacterium tuberculosis and Candida albicans.[2][9] These pathways allow pathogens to survive on host-derived carbon sources, such as fatty acids, when glucose is scarce. Since the tartronate semialdehyde pathway is a key route for glyoxylate metabolism in many of these organisms and is absent in humans, its constituent enzymes represent attractive targets for the development of novel antimicrobial agents.

Rationale for Targeting this Pathway:

-

Essential for Pathogen Survival: Inactivation of the glyoxylate cycle has been shown to attenuate the virulence of various pathogens.[2] The tartronate semialdehyde pathway is critical for managing the toxic accumulation of glyoxylate, making it a potential vulnerability.

-

Absent in Humans: The lack of orthologs for TSS and TSR in humans suggests that inhibitors targeting these enzymes would have high specificity and low potential for host toxicity.

-

Novel Mechanism of Action: Inhibitors of this pathway would represent a new class of antimicrobials, which is crucial in the face of rising antibiotic resistance.

Drug Development Workflow:

Caption: A typical workflow for drug development targeting microbial enzymes.

High-throughput screening (HTS) campaigns using the assays described in Section 4 can be employed to identify small molecule inhibitors of TSS and TSR.[10][11] Hits from these screens can then be validated and optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound and the tartronate semialdehyde pathway represent a critical, yet often overlooked, aspect of glyoxylate metabolism. This pathway is not only fundamentally important for the metabolic flexibility of various organisms but also presents a promising avenue for the development of novel therapeutics. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to further investigate this pathway, characterize its components from different organisms, and explore its potential as a target for intervention. Future work in this area will likely focus on the discovery of potent and specific inhibitors for TSS and TSR, as well as a deeper understanding of the regulation of this pathway and its integration with other metabolic networks. Such efforts will be invaluable for both fundamental biological research and the development of next-generation antimicrobial agents.

References

- 2-hydroxy-3-oxopropionate reductase - Grokipedia. (n.d.).

- Tartronate-semialdehyde synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).

-

Tartronate-semialdehyde synthase - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-hydroxy-3-oxopropionate reductase - Expasy - ENZYME. (n.d.). Retrieved January 31, 2026, from [Link]

-

Chen, B., et al. (2011). Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis. PLoS ONE, 6(1), e16438. [Link]

-

Tartronate-semialdehyde synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 31, 2026, from [Link]

-

Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. (2021). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. (2012). PubMed. Retrieved January 31, 2026, from [Link]

-

High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. (n.d.). Retrieved January 31, 2026, from [Link]

-

High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors. (2018). PubMed. Retrieved January 31, 2026, from [Link]

-

The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae. (2019). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Glyoxylate cycle - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors. (2018). National Institutes of Health. Retrieved January 31, 2026, from [Link]

- 2-hydroxy-3-oxopropionate reductase - Grokipedia. (n.d.).

-

Recombinant Aminoadipate Semialdehyde Synthase (AASS). (n.d.). Retrieved January 31, 2026, from [Link]

-

Revisiting the glyoxylate cycle: Alternate pathways for microbial acetate assimilation. (2025). Retrieved January 31, 2026, from [Link]

-

High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. (n.d.). Retrieved January 31, 2026, from [Link]

-

Engineering the glyoxylate cycle for chemical bioproduction. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

-

The Glyoxylate Cycle in an Arbuscular Mycorrhizal Fungus. Carbon Flux and Gene Expression. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Coupled enzyme assay system. Schematic presentation of the biochemical... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

An enzyme-coupled assay for acyl-CoA synthetase. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

3 Enzyme Assays. (n.d.). Wiley-Blackwell. Retrieved January 31, 2026, from [Link]

-

(PDF) Plant Succinic Semialdehyde Dehydrogenase. Cloning, Purification, Localization in Mitochondria, and Regulation by Adenine Nucleotides. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

Versatile synthesis of probes for high-throughput enzyme activity screening. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]

-

Enzymatic synthesis of diverse oligoamide polymer precursors. (2025). bioRxiv. Retrieved January 31, 2026, from [Link]

-

A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023). Retrieved January 31, 2026, from [Link]

-

A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

- 1. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 2. The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 6. ENZYME - 1.1.1.60 2-hydroxy-3-oxopropionate reductase [enzyme.expasy.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tartronate Semialdehyde Reductase: From Core Biochemistry to Therapeutic and Biotechnological Frontiers

Abstract

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase, is a pivotal enzyme situated at the crossroads of several key metabolic pathways. This guide provides a comprehensive technical overview of TSR, designed for researchers, scientists, and drug development professionals. We will delve into the enzyme's fundamental biochemical properties, its intricate role in the glycerate pathway, and its emerging significance in biotechnology and as a potential therapeutic target. This document will move beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental designs and to present self-validating protocols for the study of this important oxidoreductase.

Introduction: The Significance of Tartronate Semialdehyde Reductase

Tartronate semialdehyde reductase (EC 1.1.1.60) is a member of the β-hydroxyacid dehydrogenase family of enzymes that catalyzes the NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate.[1] This reaction is a critical step in the glycerate pathway, a metabolic route for the assimilation of C2 compounds like glyoxylate.[2] The glycerate pathway is a key metabolic hub, intersecting with glyoxylate and dicarboxylate metabolism, and in some organisms, it plays a crucial role in glycerol assimilation.[3][4]

The growing interest in TSR stems from two primary areas:

-

Biotechnology: As a key enzyme in the production of D-glyceric acid, a valuable platform chemical, TSR is a prime target for metabolic engineering.[3][5] Engineered microorganisms expressing TSR are being developed for the sustainable production of D-glyceric acid from renewable feedstocks.[5][6]

-

Drug Development: In certain pathogenic organisms, the glycerate pathway is essential for viability and virulence. This makes TSR a potential target for the development of novel antimicrobial agents. A thorough understanding of its structure, function, and inhibition is therefore of significant interest.

This guide will provide the foundational knowledge and practical methodologies required to explore these exciting frontiers.

The Substrate: Tartronate Semialdehyde

The primary substrate of TSR is tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoic acid.[7] This small molecule is a key intermediate in the glycerate pathway and is primarily synthesized from the condensation of two molecules of glyoxylate, a reaction catalyzed by tartronate-semialdehyde synthase (also known as glyoxylate carboligase).[2][7]

2.1. Synthesis and Properties of Tartronate Semialdehyde

For in vitro studies of TSR, a stable source of its substrate is essential. While not readily commercially available, tartronate semialdehyde can be synthesized in the laboratory. One established method involves the enzymatic condensation of glyoxylate using purified tartronate-semialdehyde synthase.[8]

-

Chemical Formula: C₃H₄O₄

-

Molar Mass: 104.06 g/mol

-

Key Functional Groups: Aldehyde, hydroxyl, and carboxylic acid.